molecular formula C20H23N5O2 B2958733 3-(3-methoxyphenyl)-1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034552-15-1

3-(3-methoxyphenyl)-1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No. B2958733
CAS RN: 2034552-15-1
M. Wt: 365.437
InChI Key: RFCYSGMSWHUMLW-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds with structures similar to the one , involves specific reactions under controlled conditions. These compounds have been characterized using a variety of techniques, including IR, MS, 1H-NMR, and 13C-NMR, to establish their structures. Such synthetic approaches are fundamental in medicinal chemistry for developing potential therapeutic agents (Hassan et al., 2014).

Structural Studies and Analyses

  • Detailed structural analysis of pyrazole derivatives through X-ray crystallography, NMR, and other spectral techniques provides insights into the conformation and electronic structure of these compounds. Such studies are crucial for understanding the interaction of these molecules with biological targets and for the design of materials with specific properties (Kumara et al., 2018).

Cytotoxic Activity

  • Research has explored the cytotoxic activities of pyrazole derivatives against various cancer cell lines, suggesting their potential as anticancer agents. The structure-activity relationship (SAR) studies accompanying these findings help in identifying key functional groups affecting biological activity, guiding the development of more effective therapeutic agents (Hassan et al., 2015).

Antibacterial and Antimicrobial Applications

  • Some pyrazole derivatives have been investigated for their antibacterial and antimicrobial activities, highlighting the potential of these compounds in addressing antibiotic resistance and the need for new antimicrobial agents. The efficacy of these compounds against various strains of bacteria suggests their potential in developing new antimicrobial therapies (Rai et al., 2009).

Antidiabetic Activity

  • The antidiabetic potential of pyrazole derivatives has been evaluated through in vitro assays, such as the α-amylase inhibition assay. These studies contribute to the search for new therapeutic agents for managing diabetes, a major global health concern (Lalpara et al., 2021).

Mechanism of Action

properties

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-24-18(11-17(23-24)13-6-4-7-14(10-13)27-3)20(26)21-12-19-15-8-5-9-16(15)22-25(19)2/h4,6-7,10-11H,5,8-9,12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCYSGMSWHUMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3=C4CCCC4=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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